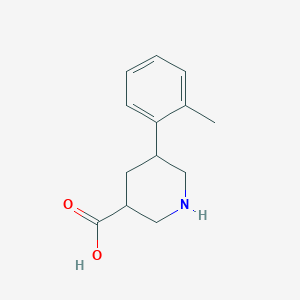![molecular formula C13H11BrF3N3O B13333437 2-Bromo-9-(2,3,4-trifluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B13333437.png)
2-Bromo-9-(2,3,4-trifluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-9-(2,3,4-trifluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine is a heterocyclic compound that belongs to the class of triazoloazepines. This compound is characterized by the presence of a triazole ring fused to an azepine ring, with a bromine atom and a trifluorophenoxy group attached to the structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9-(2,3,4-trifluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving enaminonitriles and benzohydrazides.
Introduction of the Azepine Ring: The azepine ring is introduced through a nucleophilic addition followed by condensation reactions.
Bromination and Trifluorophenoxy Substitution: The final steps involve the bromination of the azepine ring and the substitution of the trifluorophenoxy group.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of microwave-assisted synthesis can be advantageous due to its efficiency and eco-friendly nature. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
2-Bromo-9-(2,3,4-trifluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: The triazole and azepine rings can participate in condensation reactions with various electrophiles, leading to the formation of new heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxides, and reduced forms of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research and applications .
科学研究应用
2-Bromo-9-(2,3,4-trifluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-Bromo-9-(2,3,4-trifluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
相似化合物的比较
Similar Compounds
Flubrotizolam: A thienotriazolodiazepine derivative with sedative and anxiolytic effects.
1,2,4-Triazolo[1,5-a]pyridines: Compounds with a similar triazole ring structure, exhibiting various biological activities.
1,2,4-Triazole Derivatives: Compounds with a triazole nucleus, used in medicinal chemistry for their diverse pharmacological properties.
Uniqueness
2-Bromo-9-(2,3,4-trifluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom and trifluorophenoxy group enhances its reactivity and potential for various applications in scientific research .
属性
分子式 |
C13H11BrF3N3O |
|---|---|
分子量 |
362.14 g/mol |
IUPAC 名称 |
2-bromo-9-(2,3,4-trifluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine |
InChI |
InChI=1S/C13H11BrF3N3O/c14-13-18-12-9(3-1-2-6-20(12)19-13)21-8-5-4-7(15)10(16)11(8)17/h4-5,9H,1-3,6H2 |
InChI 键 |
SNEJELBVVJOTDH-UHFFFAOYSA-N |
规范 SMILES |
C1CCN2C(=NC(=N2)Br)C(C1)OC3=C(C(=C(C=C3)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


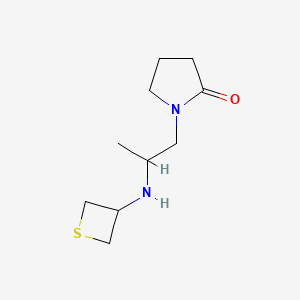
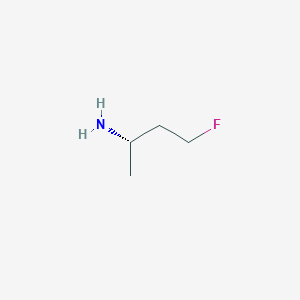
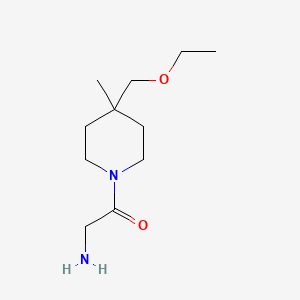
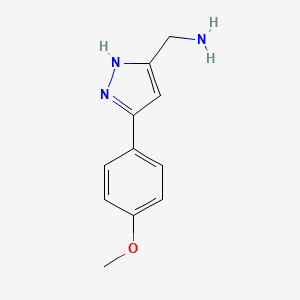
![5-Chloro-2-morpholinooxazolo[4,5-b]pyridine](/img/structure/B13333382.png)
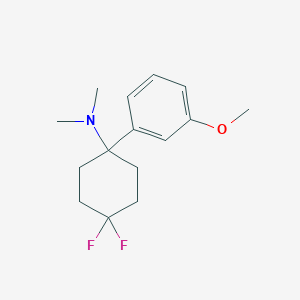
![7-(Trifluoromethyl)spiro[chromane-4,4'-piperidine]](/img/structure/B13333402.png)
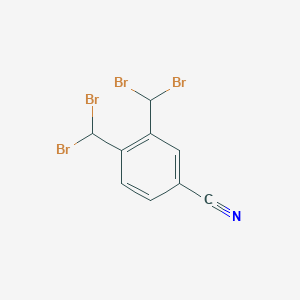
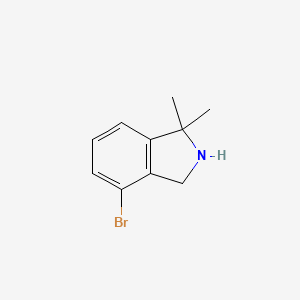
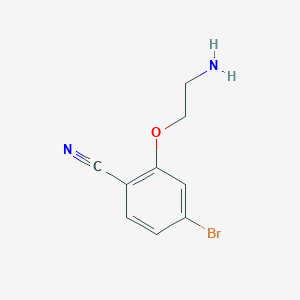

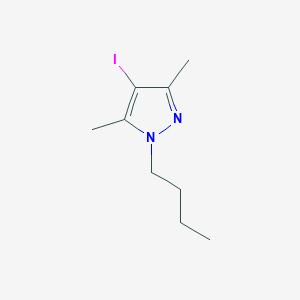
![6-Ethynyl-2-oxaspiro[3.3]heptane](/img/structure/B13333423.png)
